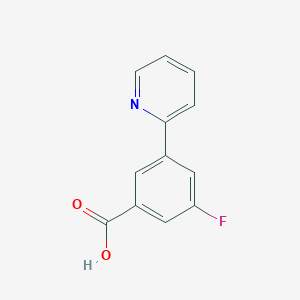

3-Fluoro-5-(pyridin-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-5-(pyridin-2-yl)benzoic acid is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Crystal Structures and Molecular Interactions : In the study of cocrystals, the acid-pyridine heterosynthon, a key molecular module in 3-Fluoro-5-(pyridin-2-yl)benzoic acid, is used to probe the structural landscape of these cocrystals. This approach helps in understanding high-energy structures and molecular interactions (Dubey & Desiraju, 2014).

Fluorescence and Sensing Applications : Derivatives of pyridine-pyridone, which share structural similarities with 3-Fluoro-5-(pyridin-2-yl)benzoic acid, have been used to develop fluorescent Zn2+ sensors. These sensors demonstrate ON/OFF switching capabilities, indicating potential applications in biological and chemical sensing (Hagimori et al., 2013).

Metal-Organic Frameworks (MOFs) : Research involving 3-pyridin-4-yl-benzoic acid, a compound structurally related to 3-Fluoro-5-(pyridin-2-yl)benzoic acid, has led to the development of 3-D metal-organic frameworks with novel net topologies. These frameworks have potential applications in materials science, particularly in the design of new porous materials (Jiang et al., 2009).

Luminescence and Magnetism in Coordination Complexes : The reactions of related compounds with lanthanide nitrates have yielded new coordination polymers. These polymers exhibit interesting luminescent and magnetic properties, suggesting their potential use in optical materials and magnetic applications (Hou et al., 2013).

Potential Anticancer Agents : Novel pyridine-thiazole hybrid molecules, structurally related to 3-Fluoro-5-(pyridin-2-yl)benzoic acid, have shown high antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents. The selectivity of these compounds for cancer cells over normal cells is particularly noteworthy (Ivasechko et al., 2022).

Radiopharmaceutical Applications : Studies on 3-fluoro-5-(pyridin-2-yl)benzonitrile derivatives have led to the development of high-affinity radioligands for imaging metabotropic glutamate subtype-5 receptors with positron emission tomography (PET), a technique widely used in neuroscience research (Siméon et al., 2007).

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of β-secretase (bace) inhibitors , which play a crucial role in the treatment of Alzheimer’s disease by preventing the formation of beta-amyloid peptide, a substance found in abnormally high concentrations in the brains of patients with Alzheimer’s disease.

Mode of Action

It is known that fluorinated pyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the interaction of 3-Fluoro-5-(pyridin-2-yl)benzoic acid with its targets.

Biochemical Pathways

It is known that fluoropyridines can be involved in various synthetic methods, including umemoto reaction and balts-schiemann reaction . These reactions are part of the broader field of fluorine chemistry, which has seen rapid developments due to the unique and unusual physical, chemical, and biological properties of fluorinated compounds .

Pharmacokinetics

It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

It is known that fluorinated compounds have been discovered as many medicinal and agrochemical candidates over the past 50 years .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-(pyridin-2-yl)benzoic acid. For instance, the temperature and pressure conditions can affect the fluorination reactions involved in the synthesis of fluoropyridines . Additionally, the presence of other substances in the environment can influence the reactivity and stability of the compound.

Propiedades

IUPAC Name |

3-fluoro-5-pyridin-2-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-6-8(5-9(7-10)12(15)16)11-3-1-2-4-14-11/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTQHZNGEJNCMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(pyridin-2-yl)benzoic acid | |

CAS RN |

1692418-70-4 |

Source

|

| Record name | 3-fluoro-5-(pyridin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2920667.png)

![2-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2920668.png)

![2,6-difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2920681.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2920685.png)

![methyl 4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2920686.png)